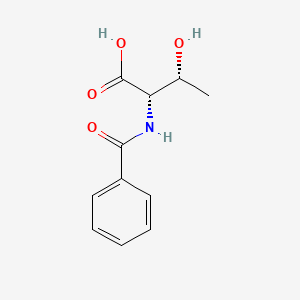
N-Benzoyl-L-threonine
説明
N-Benzoyl-L-threonine is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Role in Fungal Metabolites
N-Benzoyl-L-threonine is found in metabolites isolated from the fungus Curvularia inaequalis. These metabolites, which include threonine-containing compounds, have been studied for their structural properties but exhibited no cytotoxic activity against certain cell lines (Zhang et al., 2020).
2. Use in Asymmetric Synthesis
It has been utilized in the crystallization-induced dynamic resolution (CIDR) of α-bromo arylacetates for asymmetric synthesis. This process is significant for preparing compounds with high enantioenrichment, which is crucial in the pharmaceutical industry (Park et al., 2014).
3. Involvement in Transfer RNA (tRNA)
This compound derivatives are found in tRNA species in Escherichia coli. These derivatives are involved in the molecular recognition of protein for DNA or RNA, contributing to the functionality of these critical biomolecules (Powers & Peterkofsky, 1972).
4. Application in Metabolic Engineering
It's significant in the metabolic engineering of microbes for L-threonine production. Enhancing the production of L-threonine, an essential amino acid, is vital for applications in food and pharmaceutical industries (Dong et al., 2011).
5. Aggregation Behavior in Aqueous Solutions
Research on amino acid-derived surfactants, including sodium this compound, focuses on their aggregation behavior in water. Understanding this behavior is essential for applications in drug delivery systems and biosensors (Mohanty & Dey, 2007).
6. Nonlinear Optical Material Studies
N-Benzoyl glycine doped L-Threonine has been studied for its applications in nonlinear optical materials, which are crucial for optical communication and laser technology (Deepa & Anbuchezhiyan, 2021).
作用機序
Target of Action
N-Benzoyl-L-threonine is a biochemical compound used in proteomics research
Mode of Action
It’s known that the compound is used in peptide synthesis , suggesting it may interact with peptide chains or influence peptide bond formation.
Result of Action
Given its use in peptide synthesis , it may influence the formation of peptide bonds, which could have downstream effects on protein structure and function.
生化学分析
Biochemical Properties
N-Benzoyl-L-threonine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with acylase enzymes, which catalyze the hydrolysis of N-acyl derivatives of amino acids . These interactions are crucial for the asymmetric hydrolysis of this compound to produce L-threonine, N-benzoyl-D-threonine, and benzoic acid . The compound’s interaction with these enzymes highlights its importance in biochemical processes.
Cellular Effects
This compound influences various cellular processes and functions. Studies have shown that L-threonine, a derivative of this compound, upregulates the expression of β-defensins by activating the NF-κB signaling pathway and suppressing SIRT1 expression in porcine intestinal epithelial cells . This upregulation enhances the intestinal mucosal barrier and reduces inflammatory cytokine expression, thereby promoting intestinal health . These effects demonstrate the compound’s significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. The compound undergoes hydrolysis catalyzed by acylase enzymes, resulting in the production of L-threonine and benzoic acid . This reaction is essential for the compound’s role in peptide synthesis and other biochemical processes. Additionally, the activation of the NF-κB signaling pathway by L-threonine, a derivative of this compound, further elucidates its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the expression of β-defensins in response to L-threonine is dose- and time-dependent . The greatest upregulation of β-defensin expression occurs in cells cultured with 1 mM L-threonine for 24 hours . This indicates that the compound’s effects are influenced by the duration of exposure and concentration used in experiments.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. For example, in porcine intestinal epithelial cells, the expression of β-defensins is significantly increased with higher concentrations of L-threonine . Excessive dosages may lead to adverse effects, such as toxicity or disruption of normal cellular functions. Therefore, it is crucial to determine the optimal dosage to achieve the desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the biosynthesis of L-threonine. The compound undergoes hydrolysis catalyzed by acylase enzymes, resulting in the production of L-threonine and benzoic acid . L-threonine is further metabolized through pathways involving enzymes such as threonine dehydratase and threonine synthase . These pathways are essential for the compound’s role in cellular metabolism and biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that the dynamic regulation of transporter expression can significantly influence the production and distribution of L-threonine . This regulation ensures that the compound is efficiently transported to the required cellular compartments, thereby enhancing its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and functions.
特性
IUPAC Name |
2-benzamido-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)9(11(15)16)12-10(14)8-5-3-2-4-6-8/h2-7,9,13H,1H3,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQIWWTVXOPYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950367 | |
| Record name | N-[Hydroxy(phenyl)methylidene]threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7469-23-0, 27696-01-1 | |
| Record name | N-Benzoyl-DL-threonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC401323 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC306120 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[Hydroxy(phenyl)methylidene]threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzoyl-DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


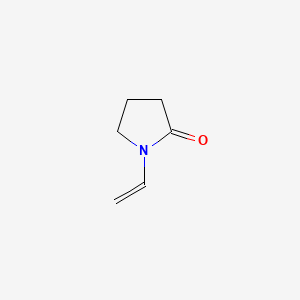
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B6592833.png)

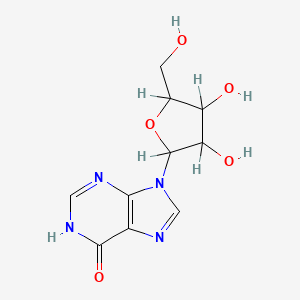
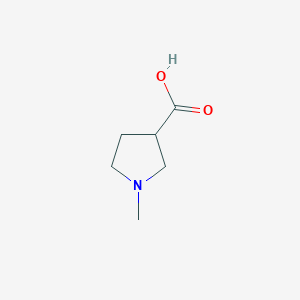
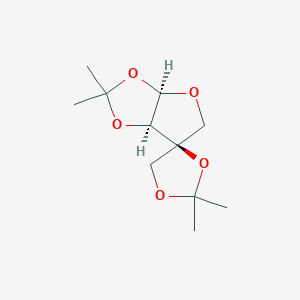

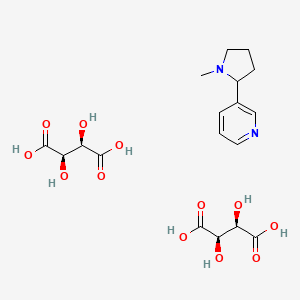
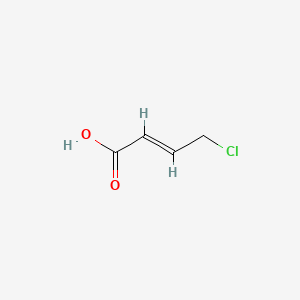

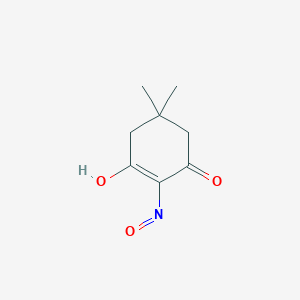
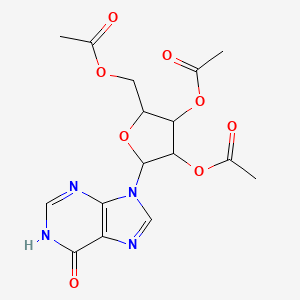
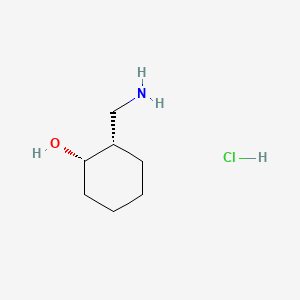
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide](/img/structure/B6592929.png)
